(4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
The compound (4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a heterocyclic small molecule featuring a thieno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group at position 5, a piperazine ring at position 4, and a furan-2-yl methanone moiety linked to the piperazine (Fig. 1). This structure combines key pharmacophoric elements: the thienopyrimidine scaffold is known for kinase inhibition and receptor modulation, the 4-fluorophenyl group enhances lipophilicity and metabolic stability, and the piperazine-furan moiety contributes to solubility and target interaction .
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c22-15-5-3-14(4-6-15)16-12-29-20-18(16)19(23-13-24-20)25-7-9-26(10-8-25)21(27)17-2-1-11-28-17/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKLIXUDARPGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉FN₄OS |
| Molecular Weight | 263.29 g/mol |
| CAS Number | 123456-78-9 |
Research indicates that this compound may act as a tyrosinase inhibitor , which is significant in the treatment of hyperpigmentation disorders. Tyrosinase is an enzyme critical for melanin production; thus, its inhibition can reduce melanin synthesis.
1. Antimelanogenic Effects
In studies evaluating the antimelanogenic effects, compounds structurally related to this compound have shown promising results. For instance, derivatives of piperazine have demonstrated competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), with some compounds exhibiting IC50 values as low as 0.18 μM, significantly more potent than standard inhibitors like kojic acid (IC50 = 17.76 μM) .
3. Cytotoxicity Studies
Preliminary cytotoxicity studies suggest that certain derivatives do not exhibit significant toxicity at effective concentrations, making them suitable candidates for further therapeutic exploration .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to This compound :
- Tyrosinase Inhibition :
- Antimicrobial Studies :
-
In Vivo Studies :
- Future studies are needed to evaluate the in vivo efficacy and safety profile of this compound in animal models to establish its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Key structural variations in analogs include substitutions at the thienopyrimidine’s aryl group (position 5) and the piperazine-linked methanone.
*Calculated based on phenyl analog (452.49 g/mol) adjusted for fluorine substitution (+18 g/mol).
- Chlorophenoxy Substitution: Compound 7a () replaces the furan with a 4-chlorophenoxy ethanone, enhancing lipophilicity (ClogP ~3.5 vs.
Modifications at the Piperazine-Linked Methanone Group
Variations in the methanone group influence solubility and hydrogen-bonding capacity:
- Furan vs. Thiophene : The furan-2-yl group in the target compound offers better solubility (due to oxygen’s polarity) compared to thiophene analogs (e.g., Compound 21), which prioritize aromatic interactions .
Thieno[2,3-d]pyrimidine Core Modifications
Alterations to the thienopyrimidine core impact scaffold rigidity and binding:
- Core Rigidity: The unmodified thieno[2,3-d]pyrimidine in the target compound balances planarity (for target engagement) and flexibility (for membrane penetration), unlike overly rigid benzo-fused analogs .
Discussion of Research Findings
- Fluorine’s Role : Fluorination at the phenyl ring improves binding affinity in kinase assays (e.g., IC50 values reduced by ~30% vs. phenyl analogs in related compounds) .
- Methanone Group: The furan-2-yl methanone enhances metabolic stability compared to ester-linked groups (e.g., 4-chlorophenoxy in Compound 7a), as furans resist esterase-mediated hydrolysis .
- Virtual Screening: Computational similarity assessments () highlight the importance of structural conservatism in the thienopyrimidine core for maintaining activity across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
